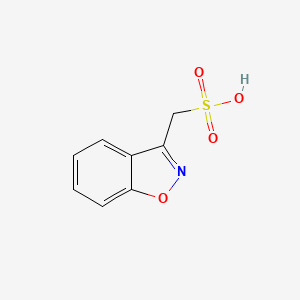

1,2-Benzisoxazole-3-methanesulfonic acid

Description

Contextualization within Benzisoxazole Derivatives and Sulfonic Acid Chemistry

The 1,2-benzisoxazole (B1199462) scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to an isoxazole (B147169) ring, is a key component in a variety of pharmaceutical agents, including antipsychotics and anticonvulsants. nih.gove-journals.in The benzisoxazole moiety can influence the chemical properties, disposition, and biological activities of drug molecules. nih.gov

Sulfonic acids, characterized by the -SO3H functional group, are a class of strong organic acids. amazonaws.com The presence of the sulfonic acid group in 1,2-benzisoxazole-3-methanesulfonic acid significantly influences its chemical properties, including its acidity and reactivity. ontosight.ai This functional group is pivotal to the compound's utility as a synthetic intermediate, as it can be readily converted into other functional groups, most notably a sulfonamide.

Significance as a Key Intermediate in Complex Organic Synthesis and Precursor Chemistry

The primary significance of this compound lies in its role as a key intermediate in the synthesis of the antiepileptic drug, zonisamide (B549257). ontosight.aie-journals.in Zonisamide is chemically known as 1,2-benzisoxazole-3-methanesulfonamide. e-journals.in The synthesis of zonisamide typically involves the conversion of the sulfonic acid group of this compound into a sulfonamide group.

The compound's role as a precursor highlights the strategic importance of designing and synthesizing specific intermediates in the multistep preparation of pharmaceutically active compounds. The United States Pharmacopeia (USP) lists the free acid form of this compound as a known impurity in the final zonisamide drug product, underscoring the importance of controlling its levels during synthesis and purification. ontosight.ai

Chemical and Physical Properties

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C8H7NO4S |

| Molecular Weight | 213.21 g/mol nih.gov |

| Appearance | White or off-white crystalline powder ontosight.ai |

| IUPAC Name | 1,2-benzoxazol-3-ylmethanesulfonic acid nih.gov |

| CAS Number | 342623-49-8 nih.gov |

Detailed Research Findings

Research into this compound has predominantly focused on optimizing its synthesis due to its industrial relevance. A widely cited method for its preparation involves the reaction of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid. google.com This reaction can be carried out in the presence of a Lewis base, such as an ester or a nitrile, in a suitable solvent like toluene (B28343).

Further research has explored alternative synthetic pathways. One such method describes the synthesis of 1,2-benzisoxazole-3-methanesulfonates from sultone oximes. researchgate.net This process is highlighted as an important route for the preparation of zonisamide intermediates. researchgate.net

The conversion of this compound to zonisamide is a critical transformation. This typically proceeds via the formation of an intermediate sulfonyl chloride. The sulfonic acid is treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, to yield 1,2-benzisoxazole-3-methanesulfonyl chloride. This reactive intermediate is then subjected to amination, reacting with ammonia (B1221849) to form the desired sulfonamide, zonisamide.

The development of one-pot processes for the preparation of zonisamide, where this compound is generated and converted in the same reaction vessel without isolation, has also been a subject of investigation to improve efficiency and reduce waste in the manufacturing process.

Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-3-ylmethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7/h1-4H,5H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWNQJBNOQDMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187831 | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342623-49-8 | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0342623498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BENZISOXAZOLE-3-METHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BSD56MU5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Route Development

Classical Synthetic Pathways to 1,2-Benzisoxazole-3-methanesulfonic Acid

Classical syntheses predominantly involve the transformation of readily accessible precursors, focusing on established and scalable chemical reactions. These routes are well-documented and form the basis of many industrial production processes.

A primary and efficient method for preparing this compound is the direct sulfonation of 1,2-benzisoxazole-3-acetic acid. google.com This process utilizes chlorosulfonic acid to convert the acetic acid side chain into the desired methanesulfonic acid group. However, the reaction conditions must be carefully controlled to prevent undesirable side reactions, such as the formation of di-sulfonated by-products or sulfonation of the solvent. google.com Direct sulfonation with chlorosulfonic acid serving as both the reagent and the solvent has been reported to be non-selective. google.com

To improve the selectivity and yield of the sulfonation reaction, an efficient method has been developed that involves the use of a specific Lewis base in a suitable solvent system. google.com Researchers discovered that conducting the sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in toluene (B28343), in the presence of a Lewis base such as an ester or a nitrile, selectively produces the desired product in good yield. google.com This approach avoids the use of dioxane, which was employed in earlier methods. google.com The Lewis base is thought to play a crucial role in mediating the reaction pathway, favoring the formation of the target compound. google.com Preferred Lewis bases include esters like ethyl acetate (B1210297) and ethyl benzoate, or nitriles such as acetonitrile. google.com The reaction temperature is also a critical parameter, with the addition of chlorosulfonic acid typically carried out at a lower temperature (0-30°C) before heating to a higher temperature (60-90°C) to complete the reaction. google.com

Table 1: Optimized Conditions for Lewis Base-Catalyzed Sulfonation

| Parameter | Condition |

| Starting Material | 1,2-Benzisoxazole-3-acetic acid |

| Sulfonating Agent | Chlorosulfonic acid (1.1-2.0 molar eq.) |

| Lewis Base | C₂-₅ Aliphatic mono-carboxylic acid C₁-₄ alkyl ester (e.g., ethyl acetate) or C₁-₄ alkyl cyanide (e.g., acetonitrile) |

| Lewis Base Amount | 1.1-5.0 molar equivalent |

| Primary Solvent | Toluene |

| Addition Temperature | 0-30°C |

| Reaction Temperature | 60-90°C (preferred: 70-85°C) |

Multi-Step Synthesis from Precursor Heterocyclic Compounds

An alternative classical strategy involves the synthesis of the key intermediate, 1,2-benzisoxazole-3-acetic acid, from different heterocyclic precursors, followed by its subsequent sulfonation as described above.

A facile and industrially useful process for the preparation of 1,2-benzisoxazole-3-acetic acid starts with 4-hydroxycoumarin (B602359). google.comchim.it The reaction of 4-hydroxycoumarin with hydroxylamine (B1172632) or its acid addition salt in the presence of a base leads to the formation of 1,2-benzisoxazole-3-acetic acid. patexia.comgoogle.comchim.it This reaction is typically carried out in water or an alcoholic solvent. google.comgoogle.com Various bases can be employed, including hydroxides, carbonate salts like sodium carbonate, or organic amines such as triethylamine (B128534). google.com The resulting 1,2-benzisoxazole-3-acetic acid can then be carried forward to produce this compound through the established sulfonation protocols. patexia.comgoogle.com

Novel Synthetic Approaches and Transformations

While classical methods are well-established, modern organic synthesis seeks more direct and versatile routes. Recent advances have focused on novel methods for constructing the 1,2-benzisoxazole (B1199462) core itself. Although not yet reported as direct routes to this compound, these methods provide innovative pathways to functionalized benzisoxazoles that could potentially be adapted for its synthesis. One such approach is the [3+2] cycloaddition reaction between arynes and nitrile oxides. chim.itnih.gov In this method, both highly reactive intermediates are generated in situ under mild conditions, offering a direct route to the benzisoxazole ring system that tolerates a variety of functional groups. nih.gov Such modern strategies, including metal-catalyzed annulations, represent the frontier of heterocyclic synthesis and may offer future, more efficient pathways to the target compound and its derivatives. chim.it

Rearrangement Reactions for 1,2-Benzisoxazole-3-methanesulfonate Derivatives

A pivotal method for creating the 1,2-benzisoxazole framework involves the rearrangement of precursor molecules. This approach is particularly effective for generating the desired sulfonate derivatives directly.

A novel and efficient process for the preparation of 1,2-benzisoxazole-3-methanesulfonates involves the base-catalyzed rearrangement of 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides, also known as sultone oximes. ajchem-a.comresearchgate.net This reaction represents a key strategic step in synthesizing these important intermediates. ajchem-a.com While initial attempts to facilitate this rearrangement using common bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) under various conditions proved challenging, the reaction proceeds smoothly with specific base-solvent combinations. researchgate.netchim.it Successful conditions for this transformation have been identified, providing reliable routes to the target compounds. researchgate.net

| Base | Solvent | Status |

|---|---|---|

| Sodium Hydroxide (NaOH) | Ethylene (B1197577) Glycol | Effective |

| Sodium Methoxide (B1231860) (NaOCH₃) | Methanol (B129727) | Effective |

| Sodium Hydroxide (NaOH) | General/Unspecified | Difficult |

| Potassium Hydroxide (KOH) | General/Unspecified | Difficult |

The efficiency of the cyclization and rearrangement process is significantly influenced by the nature of the substituents on the aromatic ring of the precursor. researchgate.net Research has shown that the presence of electron-donating or weakly electron-withdrawing groups facilitates the reaction. researchgate.netchim.it Specifically, groups such as bromo (Br), chloro (Cl), methoxy (B1213986) (OMe), and methyl (Me) on the aromatic ring allow the reaction to proceed efficiently. researchgate.net

Conversely, the presence of strongly electron-withdrawing groups, such as nitro (NO₂) groups, has a detrimental effect on the reaction. When precursors containing 3-nitro, 5-nitro, or 3,5-dinitro substitutions were subjected to the reaction conditions, they failed to yield the desired cyclized benzisoxazole products. Instead, the reaction resulted in the formation of salicylic (B10762653) acid derivatives. researchgate.net

| Substituent Group | Effect on Reaction | Observed Outcome |

|---|---|---|

| -Br, -Cl, -OMe, -Me | Favorable | Efficient formation of cyclized product |

| -NO₂ (3-nitro, 5-nitro, 3,5-dinitro) | Unfavorable | Failure to produce cyclized product; formation of salicylic acid derivatives |

Catalytic Cyclization Techniques in Benzisoxazole Formation

Modern synthetic chemistry often employs advanced catalytic systems to improve efficiency, yield, and environmental footprint.

Silica (B1680970) functionalized magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have emerged as effective, reusable heterogeneous catalysts for the synthesis of various heterocyclic compounds, including benzoxazoles. ajchem-a.comajchem-a.com These catalysts offer advantages such as ease of separation from the reaction mixture using an external magnet, high stability, and the ability to be recycled multiple times without significant loss of catalytic activity. ajchem-a.comjsynthchem.com While these nanomaterials are established catalysts for the condensation reactions that form the related benzoxazole (B165842) structures, their specific application for the direct catalytic cyclization to form the 1,2-benzisoxazole core is not extensively detailed in the surveyed literature.

Sulfonation via Acetic Anhydride and Sulfuric Acid Routes

The introduction of the sulfonic acid moiety is a critical step in the synthesis of the target compound. An efficient method for preparing this compound involves the sulfonation of 1,2-benzisoxazole-3-acetic acid. ajchem-a.com This transformation is effectively carried out using chlorosulfonic acid. ajchem-a.comjsynthchem.com

The reaction is typically performed in a solvent such as toluene, 1,2-dichloroethane, or dichloromethane (B109758). ajchem-a.comjsynthchem.com The process can be further optimized by the presence of a Lewis base, with C₂-₅ saturated aliphatic mono-carboxylic acid C₁-₄ alkyl esters, such as ethyl acetate, being particularly effective. ajchem-a.com For instance, reacting 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in a mixture of toluene and ethyl acetate at 70°C yields this compound. ajchem-a.com

Preparation of Key Salts and Intermediates

Several routes exist for its preparation:

Direct Rearrangement: The sodium salt of 1,2-benzisoxazole-3-methanesulfonate can be prepared directly by the base-catalyzed rearrangement of 4-Oximino-3,4-Dihydro-1,2-Benzoxathiin-4-one-2,2-dioxide. This is achieved by heating the sultone oxime with sodium hydroxide in a solvent like monoethylene glycol. jsynthchem.com

Post-Sulfonation Neutralization: In a one-pot process, after the sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in 1,2-dichloroethane, a base is added to the reaction mixture to produce the alkali metal salt of this compound in situ. jsynthchem.comhuji.ac.il

From Halogenated Precursors: An alternative synthesis involves reacting 3-bromomethyl-1,2-benzisoxazole with sodium sulfite (B76179) in a methanol-water mixture. This reaction converts the bromomethyl group into the sodium methanesulfonate (B1217627) group, yielding sodium 1,2-benzisoxazole-3-methanesulfonate (BIOS-Na). researchgate.net

Synthesis of Alkali Metal Salts (e.g., Sodium 1,2-Benzisoxazole-3-methanesulfonate)

The preparation of sodium 1,2-benzisoxazole-3-methanesulfonate, a key intermediate, has been approached through various synthetic routes. These methods often involve the sulfonation of a precursor followed by neutralization with a sodium base.

One common strategy begins with 1,2-benzisoxazole-3-acetic acid. This starting material can be sulfonated using chlorosulfonic acid. The subsequent reaction with a base, such as sodium hydroxide, neutralizes the sulfonic acid to furnish the desired sodium salt. google.comresearchgate.net A one-pot process has been developed where 1,2-benzisoxazole-3-acetic acid is reacted with chlorosulfonic acid in 1,2-dichloroethane. Following the sulfonation, a base is added to the mixture to yield the alkali metal salt of this compound. quora.com The pH of the reaction mixture is typically adjusted to 11 or above with an aqueous sodium hydroxide solution. google.com

Another established route involves the reaction of 3-bromomethyl-1,2-benzisoxazole with sodium sulfite. This reaction is typically carried out in a mixture of methanol and water at an elevated temperature, such as 50°C, to yield sodium 1,2-benzisoxazole-3-methanesulfonate. orgsyn.orgacs.org

The isolation of the sodium salt can be achieved through various techniques. In some processes, water is removed by distillation from the reaction mixture containing the sodium salt. google.com Alternatively, the product can be isolated by precipitation from an aqueous solvent, which can be facilitated by a "salting-out" process using sodium chloride. The resulting product can then be collected by filtration and dried. researchgate.net

Novel crystalline forms of sodium 1,2-benzisoxazole-3-methanesulfonate have also been developed and characterized. orgsyn.org The synthesis can also be initiated from 4-hydroxycoumarin, which is first converted to 1,2-benzisoxazole-3-acetic acid. This intermediate is then sulfonated with a chlorosulfonic acid-dioxane complex. The resulting sulfonated product, present in an organic solvent like ethylene dichloride, is extracted into an aqueous layer. Treatment with a caustic lye solution, followed by partial concentration and precipitation in a non-solvent like acetone, affords the solid sodium salt. researchgate.net

A different approach starts from an oxime precursor, which upon treatment with a basic agent like sodium hydroxide, can yield the sodium salt of benzo[d]isoxazol-3-yl-methanesulfonic acid with high purity and good yields. acs.org

Table 1: Summary of Synthetic Routes to Sodium 1,2-Benzisoxazole-3-methanesulfonate

| Starting Material | Key Reagents | Solvent(s) | Typical Reaction Conditions | Product Isolation |

| 1,2-Benzisoxazole-3-acetic acid | Chlorosulfonic acid, Sodium hydroxide | 1,2-Dichloroethane | Sulfonation followed by basification to pH ≥ 11 | Distillation of water |

| 3-Bromomethyl-1,2-benzisoxazole | Sodium sulfite | Methanol/Water | 50°C | Not specified |

| 1,2-Benzisoxazole-3-acetic acid | Chlorosulfonic acid-dioxane complex, Sodium hydroxide | Ethylene dichloride, Water | Sulfonation, extraction, and basification | Precipitation in acetone |

| Oxime of formula (III) in patent US20080081914A1 | Sodium hydroxide | Not specified | Not specified | Crystallization |

Preparation and Characterization of Non-Hygroscopic and Non-Hydrated Derivatives (e.g., Ammonium (B1175870) Salt)

In pharmaceutical development, controlling the physical properties of intermediates and final compounds is crucial. Hygroscopicity, the tendency of a substance to absorb moisture from the air, can lead to handling difficulties, degradation, and inconsistencies in formulation. Therefore, the preparation of non-hygroscopic and non-hydrated derivatives is of significant interest. While the sodium salt of this compound is widely synthesized, it can exist in hydrated forms. The formation of alternative salts, such as ammonium salts, can offer advantages in terms of their physical properties.

A general approach to preparing ammonium salts of aryl sulfonic acids involves reacting the sulfonic acid with an organic amine in a suitable solvent. The molar ratio of the sulfonic acid to the amine is typically near stoichiometric. This reaction can be carried out in various solvents, including water, acetone, methanol, or 1,2-dichloroethane.

For instance, a patent describes the formation of a triethylammonium (B8662869) salt of benzo[d]isoxazol-3-yl-methanesulfonic acid. This was achieved by reacting an oxime precursor with triethylamine in a water/methanol solvent system. The reaction was carried out for 8 hours at approximately 40°C, and the product was obtained after evaporation of the solvent, yielding 57g of the triethylammonium salt (a 70% yield). acs.org

The choice of the amine is critical in determining the properties of the resulting salt. The use of bulky or sterically hindered amines can lead to the formation of crystalline, non-hygroscopic salts. The formation of mono-ammonium salts is often preferred over di-ammonium salts, as the latter can exhibit greater hygroscopicity. The non-hygroscopic nature of a salt is often associated with its crystalline structure and the nature of the intermolecular interactions within the crystal lattice. A non-hygroscopic compound is generally defined as one that shows no observable water uptake or less than 0.1% water uptake when exposed to 60% relative humidity at 25°C for three weeks.

While specific characterization data for the ammonium salt of this compound is not widely available in the reviewed literature, the characterization of such a derivative would typically involve techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the cation and anion.

Infrared (IR) spectroscopy to identify characteristic functional group vibrations.

X-ray diffraction (XRD) to determine the crystalline structure.

Thermal analysis (e.g., DSC, TGA) to assess thermal stability and the presence of solvates.

Hygroscopicity studies using dynamic vapor sorption (DVS) to quantify moisture uptake at various relative humidities.

Table 2: General Considerations for the Preparation of Non-Hygroscopic Ammonium Salts

| Factor | Influence on Properties | Rationale |

| Choice of Amine | Can significantly affect hygroscopicity, crystallinity, and solubility. | Sterically bulky amines can disrupt the formation of hydrated crystal lattices. |

| Stoichiometry | Formation of mono- vs. di-ammonium salts. | Di-ammonium salts can have a higher propensity for water absorption. |

| Solvent System | Influences reaction rate, yield, and product purity. | The choice of solvent can affect the crystallization process and the resulting crystal form. |

| Isolation and Drying | Critical for obtaining a non-hydrated product. | Proper drying procedures are necessary to remove residual solvent and water. |

Chemical Reactivity and Derivatization Studies

Transformation to Sulfonamide Derivatives

The conversion of 1,2-benzisoxazole-3-methanesulfonic acid and its salts into sulfonamide derivatives is a cornerstone of its chemical utility, primarily as a precursor to the anticonvulsant drug Zonisamide (B549257).

The synthesis of 1,2-benzisoxazole-3-methanesulfonamide from its sulfonic acid precursor is a well-established multi-step process that can be efficiently conducted without the need to isolate intermediates. A common industrial pathway begins with 1,2-benzisoxazole-3-acetic acid, which is first subjected to sulfonation. rsc.orgnih.gov

The initial step involves reacting 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid, typically in a solvent such as 1,2-dichloroethane. rsc.org The addition of a base, like sodium hydroxide (B78521), to the reaction mixture neutralizes the newly formed sulfonic acid, yielding an alkali metal salt, predominantly sodium 1,2-benzisoxazole-3-methanesulfonate. rsc.orgnih.gov This salt is a stable, key intermediate in the synthesis pathway. mdpi.com This entire sequence can be performed as a "one-pot" process, which is advantageous for industrial-scale production due to its efficiency and reduced operational complexity. rsc.orgnih.gov

The general pathway is summarized below:

Sulfonation: 1,2-Benzisoxazole-3-acetic acid is treated with chlorosulfonic acid.

Neutralization: A base is added to form the alkali metal salt of this compound.

Chlorination: The resulting salt is converted to the corresponding sulfonyl chloride.

Amidation: The sulfonyl chloride is reacted with ammonia (B1221849) to produce the final product, 1,2-benzisoxazole-3-methanesulfonamide.

The conversion of the stable sodium 1,2-benzisoxazole-3-methanesulfonate intermediate into the final sulfonamide involves two critical steps facilitated by phosphoryl chloride (POCl₃) and ammonia (NH₃).

First, the alkali metal salt of this compound is treated with phosphoryl chloride. rsc.org In this reaction, phosphoryl chloride acts as a chlorinating agent, converting the sulfonate salt into the more reactive intermediate, 1,2-benzisoxazole-3-methanesulfonyl chloride. This transformation is a crucial activation step. The reaction is typically carried out in an organic solvent like 1,2-dichloroethane, often in the presence of a tertiary amine such as triethylamine (B128534), at temperatures ranging from 75°C to 85°C. rsc.org

The mechanism proceeds via the displacement of a chloride ion from the sulfonate group by the phosphoryl chloride, forming the sulfonyl chloride. The subsequent step is amidation. Ammonia, preferably in gaseous form, is introduced into the reaction mixture containing the newly formed 1,2-benzisoxazole-3-methanesulfonyl chloride. rsc.org The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide C-S-N bond. This amidation step is generally conducted at a controlled temperature, for instance, between 30°C and 60°C, to yield 1,2-benzisoxazole-3-methanesulfonamide. rsc.org

Formation of Sulfonyl Chlorides and Subsequent Amidation

The formation of 1,2-benzisoxazole-3-methanesulfonyl chloride is the pivotal intermediate step in the synthesis of zonisamide from this compound. This reactive intermediate is generated by reacting the sodium salt of the sulfonic acid with a chlorinating agent. rsc.org Phosphoryl chloride is a commonly used reagent for this purpose, effectively converting the sulfonate into the sulfonyl chloride. rsc.orgnih.gov

The reaction conditions for this transformation are outlined in the table below, based on described one-pot synthesis protocols.

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| Sodium 1,2-benzisoxazole-3-methanesulfonate | Phosphoryl chloride (POCl₃) | 1,2-Dichloroethane | 77°C - 83°C | 1,2-Benzisoxazole-3-methanesulfonyl chloride |

Once the sulfonyl chloride is formed, it is not typically isolated but is directly subjected to amidation. rsc.org The subsequent reaction with ammonia leads to the formation of the sulfonamide. This amidation is a nucleophilic acyl substitution reaction at the sulfur center, where the lone pair of electrons on the nitrogen atom of ammonia attacks the sulfonyl group, leading to the displacement of the chloride leaving group. rsc.org

Nucleophilic Substitutions and Further Derivatization

While the primary reactivity focus of this compound is its transformation into zonisamide, the 1,2-benzisoxazole (B1199462) ring system and its precursors can undergo other reactions, including nucleophilic substitutions.

Studies on derivatives of 1,2-benzisoxazole-3-acetic acid, a direct precursor to the sulfonic acid, provide insight into the reactivity of the broader chemical scaffold. Halogenation of these acetic acid derivatives has been investigated. For instance, N-methyl benzyl-1,2-benzisoxazole-3-acetamides can be halogenated with reagents like bromine (Br₂) or N-chlorosuccinimide (NCS) after treatment with n-butyllithium to generate an anion at the α-methylene carbon. e-journals.in This yields α-halo and α,α-dihalo acetamide (B32628) derivatives. e-journals.in

Furthermore, substitution on the benzene (B151609) ring of the benzisoxazole core has been explored. The introduction of a halogen atom, particularly at the 5-position of the 1,2-benzisoxazole ring, was found to significantly influence the biological activity of the resulting sulfonamide derivatives, leading to increased anticonvulsant activity and neurotoxicity. nih.gov

Recyclization Studies of Related Sulfonic Heterocyclic Systems

The 1,2-benzisoxazole ring, characterized by a relatively weak N-O bond, is susceptible to ring-opening and ring-transformation reactions under certain conditions. These studies, while not always involving the sulfonic acid moiety directly, are indicative of the inherent reactivity of the heterocyclic system.

A notable ring transformation occurs when esters of 1,2-benzisoxazole-3-acetic acid are treated with strong bases. rsc.org This base-induced reaction does not lead to simple hydrolysis but causes a recyclization of the benzisoxazole ring to form different heterocyclic structures, such as 2H-azirines or 3-imino-2,3-dihydrobenzofurans. rsc.org

Another significant reaction is the reductive cleavage of the N-O bond. In the case of zonisamide itself, metabolic processes can cause a two-electron reductive scission of this bond. researchgate.net This ring opening leads to an imine intermediate that is subsequently hydrolyzed to form 2-(sulfamoylacetyl)phenol. researchgate.net A similar ring cleavage, known as the Kemp elimination, can occur when certain 3-substituted 1,2-benzisoxazoles are treated with a strong base, yielding a 2-hydroxybenzonitrile. wikipedia.org These reactions highlight the potential for the 1,2-benzisoxazole core to undergo significant structural rearrangement.

Esterification Reactions of this compound

The esterification of this compound is a significant derivatization route, yielding sulfonate esters that serve as valuable intermediates in organic synthesis. These esters are noted for their non-hygroscopic nature, which presents an advantage in handling and storage compared to the parent sulfonic acid. Research in this area has primarily focused on the development of efficient synthetic methodologies for these ester derivatives, which are key precursors in the synthesis of pharmaceutically important molecules.

The preparation of these esters can be accomplished through established methods of esterification, typically involving the reaction of the sulfonic acid or its activated form with an appropriate alcohol. One of the most direct routes involves the reaction of 1,2-benzisoxazole-3-methanesulfonyl chloride with an alcohol in the presence of a base. This method allows for the formation of a variety of alkyl and aryl esters.

Detailed studies have demonstrated the successful synthesis of the methyl ester of this compound. This process involves the initial conversion of the sulfonic acid to its corresponding sulfonyl chloride, which is then reacted with methanol (B129727) to yield the desired ester. While specific experimental data for a wide range of alcohols is not extensively detailed in publicly available literature, patents suggest that esters such as ethyl, propyl, isopropyl, butyl, tert-butyl, phenyl, and benzyl (B1604629) can be prepared using similar known methodologies.

The general reaction scheme for the esterification can be represented as follows:

General Reaction Scheme: 1,2-Benzisoxazole-3-methanesulfonyl chloride + R-OH → this compound ester + HCl

The reaction is typically carried out in an inert solvent and in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield.

Below is a data table summarizing the findings for the esterification of this compound. The table includes a detailed example for the synthesis of the methyl ester and provides a more general overview for other esters based on established chemical principles for this type of reaction.

| Ester Derivative | Alcohol (R-OH) | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Methyl 1,2-benzisoxazole-3-methanesulfonate | Methanol | 1,2-Benzisoxazole-3-methanesulfonyl chloride, Triethylamine, Dichloromethane (B109758), 0°C to room temperature | Data not specified in publicly available documents | The reaction involves the dropwise addition of the sulfonyl chloride to a solution of methanol and triethylamine in dichloromethane. The product is isolated after aqueous workup. |

| Ethyl 1,2-benzisoxazole-3-methanesulfonate | Ethanol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base (e.g., pyridine (B92270) or triethylamine), inert solvent (e.g., dichloromethane or toluene). | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester. |

| Propyl 1,2-benzisoxazole-3-methanesulfonate | Propanol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base, inert solvent. | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester. |

| Isopropyl 1,2-benzisoxazole-3-methanesulfonate | Isopropanol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base, inert solvent. | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester. |

| Butyl 1,2-benzisoxazole-3-methanesulfonate | Butanol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base, inert solvent. | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester. |

| tert-Butyl 1,2-benzisoxazole-3-methanesulfonate | tert-Butanol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base, inert solvent. | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester; steric hindrance may require longer reaction times or higher temperatures. |

| Phenyl 1,2-benzisoxazole-3-methanesulfonate | Phenol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base (e.g., pyridine), inert solvent. | Not specified | Reaction with phenols may require specific catalysts or conditions due to the lower nucleophilicity of the hydroxyl group. |

| Benzyl 1,2-benzisoxazole-3-methanesulfonate | Benzyl alcohol | General method: 1,2-Benzisoxazole-3-methanesulfonyl chloride, suitable base, inert solvent. | Not specified | Reaction conditions are analogous to the synthesis of the methyl ester. |

Structural Modifications and Exploration of Analogues

Synthesis of Substituted Aromatic Derivatives of 1,2-Benzisoxazole-3-methanesulfonic Acid

A general and efficient methodology for the synthesis of various substituted 1,2-benzisoxazole-3-methanesulfonate derivatives has been developed, which involves the base-catalyzed rearrangement of the corresponding sultone oximes. This approach allows for the introduction of a variety of substituents onto the aromatic ring of the benzisoxazole core.

The synthesis commences with substituted methyl salicylates, which are reacted with methanesulfonyl chloride to yield the corresponding methanesulfonate (B1217627) derivatives. These intermediates then undergo cyclization in the presence of a strong base, such as sodium hydride in dimethyl sulfoxide (B87167) (DMSO), to form substituted 1,2-benzoxathiin-4(3H)-one-2,2-dioxides. Subsequent oximation of these cyclic sultones with hydroxylamine (B1172632) hydrochloride, followed by a rearrangement reaction using a base like sodium hydroxide (B78521) in ethylene (B1197577) glycol or sodium methoxide (B1231860) in methanol (B129727), affords the desired substituted sodium 1,2-benzisoxazole-3-methanesulfonates. beilstein-journals.org

The nature of the substituents on the aromatic ring significantly influences the efficiency of the synthesis. The presence of both electron-donating and electron-withdrawing groups has been investigated to understand their impact on the reaction yields.

Research findings indicate that the cyclization reaction to form the 1,2-benzoxathiin-4(3H)-one-2,2-dioxide intermediate is efficient when electron-donating groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), or moderately electron-withdrawing groups such as bromine (-Br) and chlorine (-Cl), are present on the aromatic ring. beilstein-journals.org These substituents allow the reaction to proceed smoothly, leading to good yields of the desired products.

Conversely, the presence of strongly electron-withdrawing nitro (-NO₂) groups on the aromatic ring has been found to be detrimental to the synthesis. Attempts to prepare 3,5-dinitro or other nitro-substituted derivatives via this methodology were unsuccessful, failing to produce the cyclized products and instead yielding salicylic (B10762653) acid derivatives. beilstein-journals.org This suggests that strong electron-withdrawing groups may deactivate the aromatic ring towards the cyclization step or promote alternative reaction pathways.

The following table summarizes the yields of various substituted 1,2-benzoxathiin-4(3H)-one-2,2-dioxides, which are key precursors to the final methanesulfonate products.

Table 1: Synthesis of Substituted 1,2-Benzoxathiin-4(3H)-one-2,2-dioxides

| Substituent (Y) | Product | Yield (%) |

|---|---|---|

| H | 6a | 72 |

| 5-Br | 6b | 76 |

| 5-Cl | 6c | 75 |

| 5-OMe | 6d | 74 |

| 5-Me | 6e | 71 |

| 3,5-di-Br | 6f | 70 |

| 3,5-di-Cl | 6g | 73 |

| 3,5-di-I | 6h | 65 |

| 5-NO₂ | - | Not Obtained |

| 3,5-di-NO₂ | - | Not Obtained |

Data sourced from Arava, V. R., et al. (2007). beilstein-journals.org

Comparative Analysis of Different Salt Forms (e.g., Alkali Metal vs. Ammonium)

The salt form of this compound is a critical consideration in its role as a pharmaceutical intermediate, particularly in the synthesis of Zonisamide (B549257). The properties of the salt can influence its handling, purification, stability, and reactivity in subsequent synthetic steps. The most commonly prepared salt is the sodium salt, an alkali metal salt. However, the ammonium (B1175870) salt has been developed as a novel and advantageous alternative.

A significant drawback of some intermediate forms in pharmaceutical synthesis is their hygroscopicity, which can complicate handling and precise measurement. The ammonium salt of this compound has been specifically developed as a non-hygroscopic and non-hydrated derivative. google.com This property is a marked advantage over potentially hygroscopic alkali metal salt forms, facilitating easier isolation and storage.

Furthermore, the choice of the salt form can have a direct impact on the efficiency of the conversion to the final active pharmaceutical ingredient. In the synthesis of Zonisamide, the use of the ammonium salt of this compound (BIOS-NH₄) as the intermediate has been shown to result in higher yields and purity of the final product. google.com When BIOS-NH₄ is used, Zonisamide can be obtained in yields greater than 90%, and in some cases exceeding 93%. google.com The resulting Zonisamide is also characterized by a high purity of at least 98%, and often 99% or greater as determined by HPLC. google.com

The following table provides a comparative overview of the key features of the alkali metal (sodium) salt versus the ammonium salt of this compound.

Table 2: Comparison of Salt Forms of this compound

| Property | Alkali Metal Salt (Sodium) | Ammonium Salt |

|---|---|---|

| Hygroscopicity | Can be hygroscopic | Non-hygroscopic and non-hydrated google.com |

| Handling | May require controlled atmospheric conditions | Easier to handle and store due to non-hygroscopic nature google.com |

| Yield in Zonisamide Synthesis | Generally lower than the ammonium salt | >90%, potentially >93% google.com |

| Purity of Final Product | May require more extensive purification | High purity (≥98-99%) google.com |

Advanced Analytical Methodologies for Purity and Structural Elucidation

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, indispensable for separating complex mixtures and assessing the purity of compounds. High-Performance Liquid Chromatography (HPLC), Flash Column Chromatography, and Gas Chromatography (GC) each offer unique advantages in the analysis and purification of 1,2-Benzisoxazole-3-methanesulfonic acid and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity and identifying related substances of pharmaceutical compounds. For 1,2-benzisoxazole (B1199462) derivatives, such as the closely related Zonisamide (B549257) (1,2-benzisoxazole-3-methanesulfonamide), various HPLC methods have been developed. researchgate.netncats.io These methods are designed to be sensitive and selective, capable of separating the main compound from potential impurities and degradation products. google.com

A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. researchgate.net

Table 1: Examples of HPLC Conditions for Analysis of Related 1,2-Benzisoxazole Compounds

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Waters Symmetry C8 (150x3.9 mm) researchgate.net | Symmetry C18 researchgate.net | C18 column researchgate.net |

| Mobile Phase A | 0.02 M KH₂PO₄ (aq) / Acetonitrile / Methanol (B129727) (75:10:15), pH 4.0 researchgate.net | N/A | N/A |

| Mobile Phase B | 0.02 M KH₂PO₄ (aq) / Acetonitrile / Methanol (15:40:45), pH 2.0 researchgate.net | N/A | N/A |

| Mobile Phase (Isocratic) | N/A | Acetonitrile / Methanol / Water (17:20:63) researchgate.net | Acetonitrile / Water (35:65) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net | Not Specified | 1.0 mL/min researchgate.net |

| Detection (UV) | 280 nm researchgate.net | 246 nm researchgate.net | 240 nm researchgate.net |

| Temperature | Not Specified | Not Specified | 35 °C researchgate.net |

These methods demonstrate the utility of HPLC in achieving high-purity zonisamide (at least 98%) and quantifying the this compound derivative used in its synthesis. google.com

Application of Flash Column Chromatography and Gas Chromatography for Purification

Flash Column Chromatography is a rapid and efficient purification technique widely used in organic synthesis. biotage.comorgsyn.org It operates on the same principles as traditional column chromatography but utilizes pressure to accelerate the flow of the mobile phase through the stationary phase (typically silica (B1680970) gel). orgsyn.org This method is particularly effective for purifying reaction intermediates and final products on a laboratory scale. clockss.orgnih.gov For the synthesis of various 1,2-benzisoxazole derivatives, flash chromatography is a standard purification step to isolate the desired compound from unreacted starting materials and byproducts. rsc.org The choice of solvent system (eluent) is critical for achieving good separation. orgsyn.org

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds in the gas phase. wisdomlib.org The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential interactions of the compounds with the stationary phase. wisdomlib.org While GC is highly sensitive and widely used in pharmaceutical analysis for things like residual solvent analysis, its direct application to this compound is limited. As a sulfonic acid salt, the compound is non-volatile and would likely decompose at the high temperatures required for GC analysis. However, GC could be employed if the compound is first converted into a more volatile derivative.

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for elucidating the molecular structure of a compound by probing how it interacts with electromagnetic radiation. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. uniroma1.it When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. vscht.cz An IR spectrum plots the transmittance or absorbance of radiation versus its wavenumber (cm⁻¹).

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural features. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3100 - 3000 libretexts.org |

| C=C stretch | 1600 - 1450 libretexts.org | |

| C-H "out-of-plane" bend | 900 - 675 libretexts.org | |

| Methylene (B1212753) | C-H stretch | 2960 - 2850 libretexts.org |

| Benzisoxazole Ring | C=N stretch | ~1650 |

| C-O stretch | ~1250 | |

| Sulfonic Acid | S=O stretch | 1250 - 1160 and 1060 - 1030 |

| O-H stretch | 3500 - 2500 (broad) uniroma1.it |

The broad O-H stretch is a hallmark of the sulfonic acid group, while the combination of aromatic and sulfonyl absorptions confirms the key components of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. ipb.ptnih.gov It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons and the methylene (CH₂) protons.

Aromatic Protons (4H): These would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The signals would likely be complex multiplets due to spin-spin coupling between adjacent protons.

Methylene Protons (2H): A singlet would be expected for the CH₂ group adjacent to the benzisoxazole ring and the sulfonic acid group. Its chemical shift would be influenced by these electron-withdrawing groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Aromatic Carbons: Multiple signals would be observed in the aromatic region (typically 110-160 ppm).

Methylene Carbon: A single signal for the CH₂ carbon would be expected.

Benzisoxazole Carbons: The carbons within the heterocyclic ring would also have distinct chemical shifts.

The complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved using two-dimensional (2D) NMR experiments such as COSY, HMQC, and HMBC, which reveal correlations between protons and carbons. conicet.gov.ar Spectral data for the sodium salt of this compound is available and used for reference in structural confirmation. chemicalbook.com

Thermal Analysis of Related Compounds (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. nih.gov Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly valuable in the pharmaceutical industry for characterizing the stability, purity, and solid-state properties of compounds. mdpi.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and polymorphic transitions. nih.gov For a crystalline compound, DSC would show a sharp endothermic peak corresponding to its melting point. mdpi.com The purity of a substance can also be estimated from the shape of its melting endotherm. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. core.ac.uk This technique is used to determine the thermal stability and decomposition profile of a compound. mdpi.com A TGA thermogram plots mass loss versus temperature. The temperature at which significant mass loss begins indicates the onset of decomposition.

Studies on related heterocyclic compounds, such as benzotriazole (B28993) derivatives, demonstrate the utility of these techniques. DSC is used to determine the temperature and enthalpy of fusion, while TGA reveals the decomposition pathway. up.ptresearchgate.net For example, TGA analysis of fenbendazole, a benzimidazole (B57391) derivative, shows a multi-step decomposition process, with distinct mass losses at specific temperature ranges. nih.gov This type of analysis provides crucial information about the thermal stability of the heterocyclic core structure, which is relevant for understanding the behavior of this compound under thermal stress.

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy (EIS)) of Related Species

While specific electrochemical impedance spectroscopy (EIS) data for this compound is not extensively available in published literature, significant research has been conducted on structurally related heterocyclic compounds. Benzotriazole (BTAH), in particular, serves as a valuable analogue for understanding the electrochemical behavior of such molecules at interfaces. BTAH is a well-known corrosion inhibitor, and its interaction with metal surfaces has been thoroughly characterized using electrochemical techniques, providing insight into how benzisoxazole-related structures might behave.

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to probe the properties of electrochemical systems. jmatman.org By applying a small sinusoidal AC voltage and measuring the resulting current, the impedance of the system over a range of frequencies can be determined. This data is often used to model the interface as an equivalent electrical circuit, with components like resistance and capacitance corresponding to distinct physical and chemical processes. For compounds like benzotriazole, EIS is instrumental in characterizing the formation and integrity of protective films that inhibit corrosion. core.ac.ukacs.org

Research into the electrochemical properties of benzotriazole on copper surfaces in corrosive environments (e.g., solutions containing chloride ions) consistently shows that the presence of BTAH leads to a significant increase in the charge transfer resistance (Rct). nih.gov This indicates the formation of a protective, insulating layer on the copper surface that impedes the electrochemical reactions responsible for corrosion. core.ac.uk The formation of this film, believed to be a polymeric complex of Cu(I)-BTA, acts as a physical barrier to aggressive ions. core.ac.uknih.gov

Concurrently, the double-layer capacitance (Cdl) of the interface typically decreases upon the addition of benzotriazole. This phenomenon is attributed to the adsorption of the BTAH molecules onto the metal surface, which increases the thickness of the dielectric layer at the interface and/or displaces water molecules with a higher dielectric constant. jmaterenvironsci.com

Detailed research findings from studies on copper surfaces with and without a carbonaceous residue in synthetic tap water highlight the quantitative effects of benzotriazole. The EIS data from such studies can be fitted to an equivalent circuit model to extract key parameters that describe the electrochemical interface.

The table below presents data from an EIS study on the effect of benzotriazole on copper, demonstrating its influence on charge transfer resistance and the constant phase element, which is used in place of a pure capacitor to account for non-ideal surface behavior.

Table 1: Electrochemical Impedance Spectroscopy Parameters for Copper in Synthetic Tap Water

| Specimen | Condition | Rs (Ω·cm²) | Rct (kΩ·cm²) | CPEdl (μF·cm⁻²) | n |

|---|---|---|---|---|---|

| Bare Copper | Without BTAH | 24.3 | 14.7 | 45.6 | 0.89 |

| Bare Copper | With 0.01M BTAH | 25.1 | 158.2 | 21.3 | 0.92 |

| Copper with Carbon Film | Without BTAH | 23.9 | 10.3 | 51.2 | 0.87 |

| Copper with Carbon Film | With 0.01M BTAH | 24.8 | 125.6 | 25.8 | 0.91 |

Data adapted from a study on the corrosion-inhibiting effect of benzotriazole (BTAH). nih.gov Rs: Solution resistance; Rct: Charge transfer resistance; CPEdl: Constant phase element of the double layer; n: CPE exponent.

As shown in the data, the charge transfer resistance (Rct) increases by an order of magnitude in the presence of benzotriazole for both bare copper and copper with a carbon film. nih.gov This dramatic increase signifies a substantial inhibition of the corrosion process. nih.gov The value of the CPE exponent, n, being close to 1 in the presence of BTAH suggests the formation of a more uniform surface film. nih.gov These findings from a related species strongly suggest that compounds like this compound could exhibit analogous film-forming and surface-adsorbing properties, which could be similarly characterized by electrochemical impedance spectroscopy.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies of Sulfonation Reaction Mechanisms

The sulfonation of 1,2-benzisoxazole-3-acetic acid is a critical step in the synthesis of 1,2-benzisoxazole-3-methanesulfonic acid. This reaction is typically achieved using a potent sulfonating agent such as chlorosulfonic acid. The underlying mechanism is a classic example of electrophilic aromatic substitution (EAS).

The reaction proceeds through the following key steps:

Generation of the Electrophile: Chlorosulfonic acid itself, or sulfur trioxide (SO₃) generated in situ, acts as the electrophile. In the presence of a strong acid, the electrophilicity of SO₃ is further enhanced.

Formation of the σ-complex (Arenium Ion): The π-electron system of the benzene (B151609) ring of 1,2-benzisoxazole-3-acetic acid attacks the electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion. The positive charge is delocalized over the benzene ring.

Deprotonation and Restoration of Aromaticity: A weak base, such as the conjugate base of the acid used or a solvent molecule, abstracts a proton from the carbon atom bearing the newly attached sulfonyl group. This step restores the aromaticity of the benzene ring, leading to the formation of the sulfonated product.

Research has shown that the choice of solvent and the presence of a Lewis base can significantly influence the reaction's yield and selectivity. For instance, conducting the sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in toluene (B28343) in the presence of a Lewis base, such as an ester or a nitrile, can lead to a good yield of this compound. chim.it Diluting the chlorosulfonic acid with an inert solvent, like a chlorinated hydrocarbon, can further improve the reaction yield. chim.it These additives can help to moderate the reactivity of the sulfonating agent and prevent unwanted side reactions.

Elucidation of Rearrangement Mechanisms (e.g., Sultone Oxime Rearrangements)

A novel and efficient route to 1,2-benzisoxazole-3-methanesulfonate derivatives involves a base-catalyzed rearrangement of sultone oximes. wikipedia.orgbeilstein-journals.orgbeilstein-journals.org This transformation is a key step in an alternative synthesis pathway that avoids the direct sulfonation of 1,2-benzisoxazole-3-acetic acid.

The starting materials for this rearrangement are 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides, commonly referred to as sultone oximes. These are prepared from the corresponding 1,2-benzoxathiin-4(3H)-one-2,2-dioxides. beilstein-journals.org The rearrangement is typically carried out using a base such as sodium hydroxide (B78521) in ethylene (B1197577) glycol or sodium methoxide (B1231860) in methanol (B129727). wikipedia.orgbeilstein-journals.org

While the exact mechanism for this specific rearrangement has not been exhaustively detailed in the literature, it is believed to proceed through a process analogous to the Beckmann rearrangement. The proposed mechanism involves the following steps:

Deprotonation of the Oxime: The base removes the acidic proton from the oxime's hydroxyl group, forming an oximate anion.

Intramolecular Rearrangement: The lone pair of electrons on the nitrogen atom initiates a rearrangement. The group anti-periplanar to the oxygen atom on the nitrogen migrates to the nitrogen. In the case of the sultone oxime, this involves the cleavage of a carbon-carbon bond within the sultone ring and the formation of a new carbon-nitrogen bond.

Ring Opening and Formation of the Benzisoxazole Ring: The migration and subsequent electronic shifts lead to the opening of the sultone ring and the concomitant formation of the 1,2-benzisoxazole (B1199462) ring system.

Protonation: The intermediate is then protonated to yield the final 1,2-benzisoxazole-3-methanesulfonate product.

This rearrangement provides a valuable synthetic route, and the yields for various substituted sultone oximes have been reported.

| Substituent (Y) | Yield (%) |

|---|---|

| H | 85 |

| 6-Cl | 82 |

| 6-Br | 80 |

| 6-Me | 88 |

| 6-OMe | 90 |

| 8-Me | 86 |

| 5,7-di-Cl | 75 |

| 6,8-di-Cl | 78 |

| 6,8-di-Br | 76 |

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in the synthesis of this compound and its precursors, significantly enhancing reaction efficiency and directing the selectivity of the transformations.

Base Catalysis in Sultone Oxime Rearrangement:

Lewis Acid Catalysis in Sulfonation:

In the sulfonation of 1,2-benzisoxazole-3-acetic acid, the use of a Lewis base as a catalyst or additive can enhance selectivity. While not a catalyst in the traditional sense of being regenerated, the Lewis base interacts with the sulfonating agent, chlorosulfonic acid, to moderate its reactivity. This modulation helps to prevent undesired side reactions, such as the sulfonation of the solvent (e.g., toluene) or polysulfonation of the starting material. chim.it The use of specific Lewis bases like esters or nitriles has been shown to be effective in directing the reaction towards the desired product in high yield. chim.it

The following table summarizes the effect of different bases and conditions on the yield of the sultone oxime rearrangement.

| Entry | Substituent (Y) | Base/Solvent | Yield (%) |

|---|---|---|---|

| 1 | H | NaOH/Ethylene Glycol | 85 |

| 2 | H | NaOMe/MeOH | - |

| 3 | 6-Cl | NaOH/Ethylene Glycol | 82 |

| 4 | 6-Br | NaOH/Ethylene Glycol | 80 |

| 5 | 6-Me | NaOH/Ethylene Glycol | 88 |

| 6 | 6-OMe | NaOH/Ethylene Glycol | 90 |

Applications in Chemical Synthesis and Medicinal Chemistry Research

Role as a Critical Precursor in the Synthesis of Pharmacologically Active Compounds

1,2-Benzisoxazole-3-methanesulfonic acid is a pivotal intermediate in the synthesis of the pharmacologically active compound Zonisamide (B549257), an anticonvulsant medication used for treating epilepsy. google.comgoogle.comchim.it The process for preparing Zonisamide from this precursor generally involves a two-step reaction. First, this compound is reacted with a halogenating agent, such as thionyl chloride or phosphorus oxychloride, to form the corresponding benzisoxazole methane (B114726) sulfonyl halide. google.comgoogle.com This intermediate is then reacted with an amine, typically ammonia (B1221849), to yield Zonisamide. google.com

The efficiency of this synthesis has been a subject of extensive study, with various methods developed to optimize the yield and purity of the final product. google.comgoogle.com One-pot synthesis methods have also been explored, starting from precursors like 4-hydroxycoumarin (B602359) or 1,2-benzisoxazole-3-acetic acid, to streamline the manufacturing process by avoiding the isolation of solid intermediates. google.comgoogle.com The sodium salt of this compound is a commonly used intermediate in these synthetic routes. google.comchemicalbook.com

Table 1: Key Synthesis Steps for Zonisamide

| Step | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Halogenating Agent (e.g., Thionyl Chloride) | Benzisoxazole methane sulfonyl halide | google.com |

Investigation of Structural Analogs for Improved Precursor Properties

Research has focused on developing structural analogs and derivatives of this compound to overcome challenges in the synthesis of Zonisamide, such as the formation of hydrated and hygroscopic intermediates. google.com The use of the sodium salt of the acid (BOS-Na) can lead to complications, as the presence of water requires an excess of chlorinating agents and can complicate the process. google.com

To address these issues, novel non-hygroscopic and non-hydrated derivatives have been developed. These derivatives, such as esters and the ammonium (B1175870) salt of this compound, serve as improved intermediates. google.com Utilizing these analogs in the synthesis process has been shown to result in a higher yield (greater than 90%) and higher purity (at least 98%) of the final Zonisamide product. google.com These improved properties streamline the manufacturing process by avoiding laborious drying steps and reducing the amount of reagents needed. google.comgoogle.com

Applications as Reagents in Complex Organic Synthesis

Beyond its specific role as a precursor to Zonisamide, the 1,2-benzisoxazole (B1199462) scaffold, for which this compound is a key derivative, is a versatile building block in organic synthesis. chim.it The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a variety of biological targets. researchgate.netnih.gov

Synthetic chemists utilize this core structure to create libraries of diverse compounds for drug discovery. isca.meisca.in The synthesis of various 3-substituted-1,2-benzisoxazole derivatives allows for the exploration of structure-activity relationships. nih.gov For instance, different groups can be introduced at the 3-position to modulate the pharmacological properties of the resulting molecules, leading to the development of compounds with potential antimicrobial, anticancer, or anti-inflammatory activities. nih.gov The synthesis of these complex molecules often involves multi-step processes where the benzisoxazole core is constructed and subsequently functionalized. isca.in

Research into Related Compounds for Potential Biological Activity in Medicinal Chemistry

The 1,2-benzisoxazole nucleus is present in a wide range of compounds that have been investigated for significant biological activities. researchgate.netisca.me Research into derivatives of this heterocyclic system has yielded compounds with a broad spectrum of pharmacological effects. nih.gov

Table 2: Investigated Biological Activities of 1,2-Benzisoxazole Derivatives

| Biological Activity | Description of Findings | References |

|---|---|---|

| Anticonvulsant | Zonisamide is a well-established anticonvulsant. nih.govnih.gov Other synthesized derivatives have also shown marked anticonvulsant activity in preclinical studies. nih.gov | nih.govnih.gov |

| Antimicrobial | Various synthesized benzisoxazole derivatives have demonstrated moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.govisca.me | researchgate.netnih.govisca.me |

| Anticancer | Novel benzisoxazole-substituted-allyl derivatives and 1,2,3-triazoles derived from benzisoxazole have shown promising in vitro anticancer and antiproliferative effects against various human cancer cell lines, including colon cancer and acute myeloid leukemia cells. researchgate.netnih.gov | researchgate.netnih.gov |

| Anti-inflammatory | Certain derivatives, particularly those with electron-withdrawing groups, have exhibited good anti-inflammatory activity in research models. researchgate.netnih.gov | researchgate.netnih.gov |

| Antioxidant | Many synthesized benzisoxazole molecules have shown significant antioxidant activity in various scavenging assays. researchgate.netnih.gov | researchgate.netnih.gov |

| Other Activities | Research has also explored benzisoxazole analogs as potential antidepressant, hypotensive, acetylcholinesterase inhibitors, and neuroprotective agents. researchgate.netisca.me | researchgate.netisca.me |

This extensive research underscores the value of the 1,2-benzisoxazole scaffold as a source of new therapeutic candidates. researchgate.net

Utilization as a Counterion for Enhancing Solubility and Stability of Active Pharmaceutical Ingredients in Research Formulations

The salt form of this compound, particularly the sodium salt, is utilized to improve the compound's physical properties for use in synthesis. cymitquimica.com As a sodium salt, the compound's solubility in aqueous solutions is enhanced, which is a beneficial characteristic for a reagent in various chemical reactions and biological studies. cymitquimica.com The use of salt forms like the sodium, calcium, and barium salts has been documented in synthetic processes. wipo.int

While primarily used as an intermediate itself, the principle of converting the acid to a salt to improve its handling, solubility, and stability is analogous to the function of a counterion for an active pharmaceutical ingredient (API). google.comcymitquimica.com The development of non-hygroscopic salt derivatives of this compound demonstrates how modifying the counterion can lead to more stable and easier-to-handle intermediates in a research and manufacturing setting. google.com This strategy of salt formation is a common practice in pharmaceutical development to optimize the physicochemical properties of drug candidates.

Compound Name Table

| Compound Name |

|---|

| This compound |

| 1,2-benzisoxazole-3-methanesulfonamide |

| (Benzisoxazol-3-yl)methanesulfonic acid |

| 3-(sulfamoylmethyl)-1,2-benzisoxazole |

| 4-hydroxycoumarin |

| Benzisoxazole methane sulfonyl chloride |

| Benzisoxazole methane sulfonyl halide |

| Zonisamide |

| phosphorus oxychloride |

| thionyl chloride |

| 1,2-benzisoxazole-3-acetic acid |

Computational Chemistry and Theoretical Modeling of 1,2 Benzisoxazole 3 Methanesulfonic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure, reactivity predictions, or associated quantum chemical parameters for 1,2-Benzisoxazole-3-methanesulfonic acid could be located. Research in this area tends to focus on more complex, biologically active derivatives of the 1,2-benzisoxazole (B1199462) scaffold. tandfonline.comresearchgate.netresearchgate.net Such studies on related compounds often compute values like HOMO-LUMO energy gaps to predict stability and reactivity, but these calculations are specific to the molecules under investigation in those papers and cannot be extrapolated to this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research from the conducted search that employs molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound. MD simulations are powerful tools for understanding the dynamic behavior of molecules, but their application has not been reported for this specific sulfonic acid intermediate.

Quantum Chemical Calculations for Mechanistic Insights into Reaction Pathways

Detailed quantum chemical calculations providing mechanistic insights into the reaction pathways involving this compound are not described in the available literature. While the compound is a known precursor in chemical synthesis, archive.org computational modeling of its reaction mechanisms, transition states, and energy profiles has not been a focus of published research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-benzisoxazole-3-methanesulfonic acid, and how do reaction conditions influence yield?

- The compound is synthesized via a base-catalyzed rearrangement of sultone oximes. For example, NaOH in DMF at 100°C facilitates ring closure to form the benzisoxazole core, followed by sulfonic acid group introduction. Reaction time and temperature significantly affect yields; incomplete rearrangement may leave sulfone byproducts .

- Key validation steps include monitoring pH during neutralization (critical for sodium salt formation) and using HPLC to confirm purity (>97% by area normalization) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Mass spectrometry (ESI–MS): Identifies molecular ions (e.g., m/z 213.9643 for sulfonic acid derivatives) and collision cross-section (CCS) values (e.g., 138.5 Ų) to differentiate isomers .

- NMR: ¹H/¹³C NMR confirms regioselectivity in benzisoxazole formation (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) .

- Thermal analysis: Melting point determination (275°C with decomposition) ensures batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for sulfonic acid derivatives?

- Discrepancies in NMR or MS data often arise from hydration states or counterion effects (e.g., sodium vs. free acid forms). For example, the sodium salt (C₈H₆NNaO₄S, M = 235.19) shows distinct ESI–MS adducts ([M+Na]⁺ vs. [M-H]⁻) compared to the free acid (C₈H₇NO₄S, M = 213.19) .

- Mitigation strategy: Cross-validate with elemental analysis (e.g., sulfur content ~13.6%) and ion mobility spectrometry to separate isobaric impurities .

Q. What mechanistic insights explain the base-catalyzed rearrangement of sultone oximes to benzisoxazole derivatives?

- The reaction proceeds via nucleophilic attack by the oxime oxygen on the sulfone group, forming a bicyclic intermediate. DFT studies suggest that electron-withdrawing substituents on the benzene ring lower the activation energy by stabilizing the transition state .

- Experimental evidence: Isotopic labeling (¹⁸O) confirms oxygen migration during ring closure. Competing pathways (e.g., sulfonate elimination) are minimized by using anhydrous DMF .

Q. How does the stability of 1,2-benzisoxazole-3-methanesulfonate sodium salt vary under different storage conditions?

- Stability studies indicate degradation >5% after 6 months at 25°C, primarily via hydrolysis of the sulfonate group. Storage at 2–8°C in airtight containers maintains stability (>98% purity for 12 months) .

- Accelerated degradation tests (40°C/75% RH) reveal first-order kinetics, with activation energy (Eₐ) of 85 kJ/mol calculated via Arrhenius plots .

Methodological Challenges

Q. What strategies optimize the synthesis of zonisamide from 1,2-benzisoxazole-3-methanesulfonate intermediates?

- Critical steps:

- Sulfamoylation: Use of sulfamoyl chloride in THF at -10°C minimizes over-sulfonation.

- Purification: Silica gel chromatography (EtOAc/hexane, 3:7) removes unreacted sulfonic acid .

- Yield improvement: Substituting DMF with DMAc reduces side reactions (yield increases from 68% to 82%) .

Q. How can researchers address low reproducibility in benzisoxazole sulfonic acid functionalization?

- Common pitfalls include inconsistent pH control during sulfonate group activation. Standardize buffering (e.g., phosphate buffer, pH 7.4) and use in-situ FTIR to monitor sulfonic acid deprotonation .

- Redesign protocols using flow chemistry for precise temperature/pH control, achieving <5% batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.